N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-18-6-7-20(28-2)19(13-18)23-21(26)15-25-10-8-24(9-11-25)14-16-4-3-5-17(22)12-16/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZBERAHDKTNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the piperazine derivative.
Attachment of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide likely involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl and piperazine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide
- N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- N-(2,5-dimethoxyphenyl)-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide
Uniqueness
The unique combination of the 3-fluorobenzyl group and the piperazine ring in N-(2,5-dimethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in binding affinity, selectivity, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
